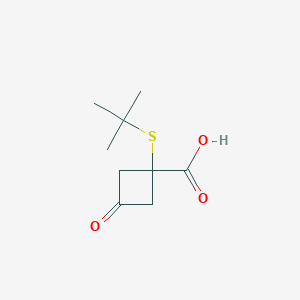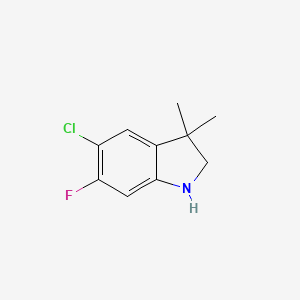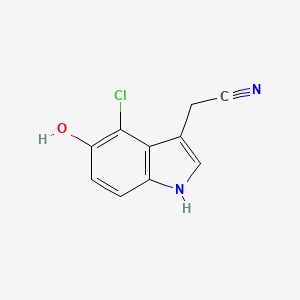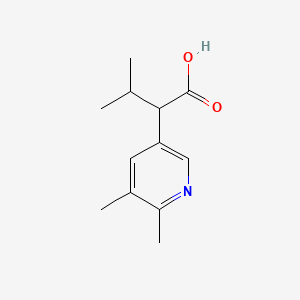
2-(5,6-Dimethylpyridin-3-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-Dimethylpyridin-3-yl)-3-methylbutanoic acid is an organic compound featuring a pyridine ring substituted with two methyl groups at positions 5 and 6, and a butanoic acid chain attached at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5,6-dimethylpyridine with a suitable alkyl halide, followed by carboxylation. Here is a step-by-step outline of a typical synthetic route:
Alkylation: 5,6-Dimethylpyridine is reacted with 3-bromomethylbutanoic acid in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the alkylation process.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(5,6-Dimethylpyridin-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: HNO₃ in sulfuric acid for nitration, Br₂ in acetic acid for bromination.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Conversion to 2-(5,6-dimethylpyridin-3-yl)-3-methylbutanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
科学研究应用
2-(5,6-Dimethylpyridin-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues.
相似化合物的比较
Similar Compounds
2-(5,6-Dimethylpyridin-3-yl)acetic acid: Similar structure but with a shorter alkyl chain.
2-(5,6-Dimethylpyridin-3-yl)propanoic acid: Differing by one carbon in the alkyl chain.
2-(5,6-Dimethylpyridin-3-yl)butanoic acid: Lacks the methyl group on the butanoic acid chain.
Uniqueness
2-(5,6-Dimethylpyridin-3-yl)-3-methylbutanoic acid is unique due to the specific positioning of its methyl groups and the length of its alkyl chain, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-(5,6-dimethylpyridin-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-7(2)11(12(14)15)10-5-8(3)9(4)13-6-10/h5-7,11H,1-4H3,(H,14,15) |
InChI 键 |
MXOBXFCYVIHYFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1C)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


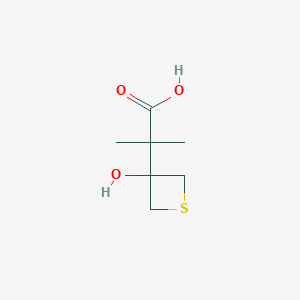
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




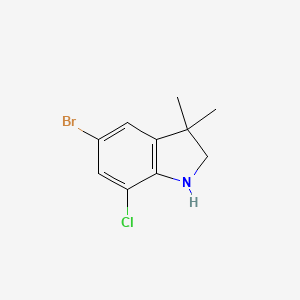
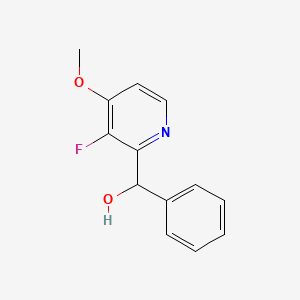
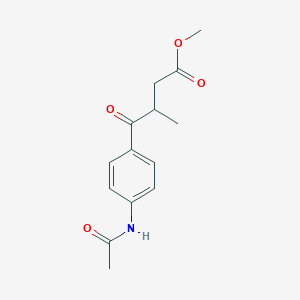
![(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13081245.png)
